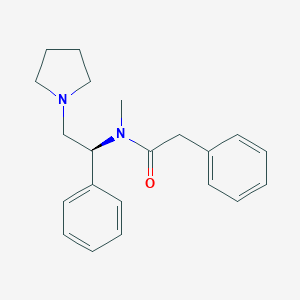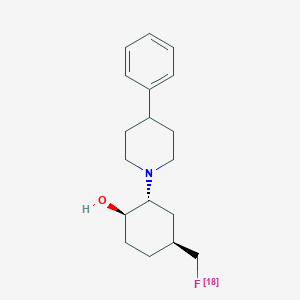
Mppepa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mppepa, also known as 2-methyl-6-(phenylethynyl) pyridine, is a compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a potent modulator of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is a promising target for the treatment of various neurological disorders.
Mechanism of Action
Mppepa acts as a positive allosteric modulator of the α7nAChR. This receptor is widely distributed in the brain and plays a crucial role in various cognitive processes, including learning and memory. This compound enhances the activity of the α7nAChR by increasing the receptor's sensitivity to acetylcholine, resulting in improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are important for regulating mood and behavior. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
Mppepa has several advantages for use in lab experiments. It is a potent and selective modulator of the α7nAChR, making it an ideal tool for studying the role of this receptor in various neurological disorders. Additionally, this compound has a long half-life, which allows for sustained modulation of the receptor. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the use of Mppepa in scientific research. One potential direction is the development of this compound-based therapies for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to explore the potential use of this compound in the treatment of mood disorders such as depression and anxiety. Finally, the development of more selective and potent modulators of the α7nAChR may lead to the discovery of new therapies for a range of neurological disorders.
Synthesis Methods
Mppepa can be synthesized using a two-step procedure. The first step involves the reaction of Mppepabromo pyridine with phenylacetylene in the presence of a palladium catalyst. This reaction results in the formation of this compound(phenylethynyl) pyridine bromide. The second step involves the substitution of the bromide with fluoride using potassium fluoride in dimethyl sulfoxide. This reaction results in the formation of this compound.
Scientific Research Applications
Mppepa has been extensively studied for its potential applications in the field of neuroscience. It has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, this compound has been shown to have potential therapeutic benefits for the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
properties
CAS RN |
157947-87-0 |
|---|---|
Molecular Formula |
C21H26N2O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-methyl-2-phenyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C21H26N2O/c1-22(21(24)16-18-10-4-2-5-11-18)20(17-23-14-8-9-15-23)19-12-6-3-7-13-19/h2-7,10-13,20H,8-9,14-17H2,1H3/t20-/m1/s1 |
InChI Key |
OVZWUDZIAAHNFG-HXUWFJFHSA-N |
Isomeric SMILES |
CN([C@H](CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
SMILES |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
synonyms |
MPPEPA N-methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol](/img/structure/B125687.png)



![(2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide](/img/structure/B125699.png)

![3-Methyl-[1,3]thiazinan-2-ylideneamine](/img/structure/B125704.png)
